molecular formula C12H12O4 B15068240 2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid CAS No. 606941-29-1

2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid

Cat. No.: B15068240
CAS No.: 606941-29-1
M. Wt: 220.22 g/mol
InChI Key: PTPUQJOGMKBXFH-UHFFFAOYSA-N
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Description

2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid is an organic compound with a unique structure that includes a naphthalene ring substituted with hydroxyl groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures (around 300°C) . This process yields 2,7-dihydroxynaphthalene, which can then be further modified to introduce the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Mechanism of Action

The mechanism of action of 2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) . This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and acetic acid groups. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities that are not observed in its closely related compounds.

Properties

CAS No.

606941-29-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(7,8-dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H12O4/c13-10-4-3-8-2-1-7(6-11(14)15)5-9(8)12(10)16/h1-5,10,12-13,16H,6H2,(H,14,15)

InChI Key

PTPUQJOGMKBXFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(C1O)O

Origin of Product

United States

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